N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]butanamide
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Overview
Description
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]butanamide is a synthetic organic compound characterized by the presence of a bromophenyl group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]butanamide typically involves the reaction of 4-bromobenzohydrazide with butanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]butanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the oxadiazole ring or the butanamide moiety.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide solutions.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Oxidation: Products may include oxadiazole derivatives with altered oxidation states.
Reduction: Reduced forms of the oxadiazole ring or the butanamide moiety.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]butanamide has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its structural features.
Materials Science: Utilized in the development of novel materials with specific electronic or photonic properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]butanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromophenyl group may enhance binding affinity through hydrophobic interactions or halogen bonding .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide
- N-(4-bromophenyl)-3-oxo-butyric acid amide
Uniqueness
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]butanamide is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and potential biological activities. This differentiates it from other bromophenyl derivatives that may lack the oxadiazole moiety .
Properties
Molecular Formula |
C12H12BrN3O2 |
---|---|
Molecular Weight |
310.15 g/mol |
IUPAC Name |
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]butanamide |
InChI |
InChI=1S/C12H12BrN3O2/c1-2-3-10(17)14-12-11(15-18-16-12)8-4-6-9(13)7-5-8/h4-7H,2-3H2,1H3,(H,14,16,17) |
InChI Key |
UFSQTLPJPRRVHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=NON=C1C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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